Azetidin-1-yl(3-iodo-2-methylphenyl)methanone

Medicinal Chemistry Physicochemical Profiling SAR Exploration

Azetidin-1-yl(3-iodo-2-methylphenyl)methanone (molecular formula C₁₁H₁₂INO, molecular weight 301.12 g/mol) is a synthetic azetidine-carboxamide derivative featuring a four-membered strained azetidine heterocycle N-acylated with a 3-iodo-2-methylbenzoyl fragment. The compound belongs to the broader class of N-benzoyl azetidines, a scaffold widely exploited in medicinal chemistry for its conformational rigidity, moderate ring strain (ca.

Molecular Formula C11H12INO
Molecular Weight 301.12 g/mol
Cat. No. B8163339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-1-yl(3-iodo-2-methylphenyl)methanone
Molecular FormulaC11H12INO
Molecular Weight301.12 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1I)C(=O)N2CCC2
InChIInChI=1S/C11H12INO/c1-8-9(4-2-5-10(8)12)11(14)13-6-3-7-13/h2,4-5H,3,6-7H2,1H3
InChIKeyVHSGCPDZGKMWHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-1-yl(3-iodo-2-methylphenyl)methanone: Structural Identity and Differentiation-Relevant Chemical Class Overview


Azetidin-1-yl(3-iodo-2-methylphenyl)methanone (molecular formula C₁₁H₁₂INO, molecular weight 301.12 g/mol) is a synthetic azetidine-carboxamide derivative featuring a four-membered strained azetidine heterocycle N-acylated with a 3-iodo-2-methylbenzoyl fragment . The compound belongs to the broader class of N-benzoyl azetidines, a scaffold widely exploited in medicinal chemistry for its conformational rigidity, moderate ring strain (ca. 25–27 kcal/mol), and versatility in cross-coupling transformations [1]. The presence of both an iodine atom at the 3-position and a methyl group at the 2-position of the phenyl ring distinguishes this compound from simpler N-benzoyl azetidine analogs and establishes a unique steric-electronic landscape that directly affects lipophilicity, metabolic stability, and synthetic utility .

Why Azetidin-1-yl(3-iodo-2-methylphenyl)methanone Cannot Be Replaced by Generic Azetidine-Benzoyl Analogs in Research Procurement


Generic substitution among N-benzoyl azetidine derivatives is scientifically unsound because the regiochemistry and identity of the aryl substituents control three interdependent parameters: (i) the steric environment around the carbonyl-azetidine linkage, which governs rotational barriers and conformational preferences in receptor-bound states; (ii) the oxidative addition rate of the carbon–iodine bond in Pd-catalyzed cross-coupling manifolds (Suzuki, Sonogashira, Heck), where the ortho-methyl group exerts both steric shielding and electronic activation [1]; and (iii) the calculated lipophilicity (clogP), which differs systematically between des-methyl, regioisomeric methyl, and ortho-methyl variants—directly influencing membrane permeability, metabolic clearance, and assay compatibility [2]. Even compounds sharing the same elemental formula (C₁₁H₁₂INO, MW 301.12) but differing in iodine/methyl placement (e.g., 1-(2-iodo-3-methylbenzoyl)azetidine, CAS 1865076-11-4; or azetidin-1-yl-(4-iodo-3-methyl-phenyl)-methanone) exhibit divergent reactivity in cross-coupling, differential recognition by biological targets, and non-identical solid-state properties . Substitution without strict structural verification therefore risks irreproducible synthetic outcomes, erroneous structure-activity relationship (SAR) conclusions, and failed biological assay campaigns.

Quantitative Differentiation Evidence: Azetidin-1-yl(3-iodo-2-methylphenyl)methanone Versus Closest Analogs


Molecular Weight and Predicted Lipophilicity Shift Relative to Des-Methyl Analog

The ortho-methyl group on the phenyl ring distinguishes this compound from the des-methyl analog azetidin-1-yl(3-iodophenyl)methanone (CAS 1228778-24-2). The methyl substitution increases molecular weight from 287.10 to 301.12 g/mol (ΔMW = +14.02 g/mol; +4.9%) and elevates the calculated partition coefficient (clogP) by approximately 0.6–1.0 log units, consistent with the Hansch π-value of +0.56 for an aromatic methyl group . This lipophilicity increment is substantial in medicinal chemistry terms: it can shift a compound from a low-permeability to a moderate-permeability regime in parallel artificial membrane permeability assays (PAMPA) and alter metabolic soft-spot preferences in liver microsome stability studies [1]. For procurement decisions, this means the des-methyl analog cannot serve as a physiochemically equivalent surrogate in any assay where membrane partitioning, protein binding, or metabolic clearance is a variable.

Medicinal Chemistry Physicochemical Profiling SAR Exploration

Iodo Regioisomer Differentiation: 3-Iodo-2-methyl vs. 2-Iodo-3-methyl vs. 4-Iodo-3-methyl Substitution Patterns

Three distinct regioisomers share the molecular formula C₁₁H₁₂INO (MW 301.12): the target compound azetidin-1-yl(3-iodo-2-methylphenyl)methanone, its iodine-shifted congener 1-(2-iodo-3-methylbenzoyl)azetidine (CAS 1865076-11-4), and the 4-iodo-3-methyl variant. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is sensitive to both steric and electronic effects at the carbon–iodine bond . The target compound's iodine is situated meta to the electron-withdrawing carbonyl group and adjacent to an ortho-methyl group; this creates a distinct steric environment where the methyl group partially shields one face of the C–I bond, which can alter coupling rates and regioselectivity relative to the 2-iodo-3-methyl isomer (where iodine is ortho to the carbonyl and subject to both steric compression and electronic deactivation) [1]. Literature on substituted iodoarenes demonstrates that ortho-methyl groups adjacent to iodine can retard oxidative addition by factors of 2–10× relative to para- or meta-iodo isomers depending on catalyst-ligand systems [2]. For researchers performing sequential cross-coupling elaborations, selection of the correct regioisomer is critical for predictable reaction kinetics and product distribution.

Cross-Coupling Chemistry Regioselective Synthesis Medicinal Chemistry Building Blocks

Azetidine Ring Strain as a Latent Reactivity Feature: Quantitative Comparison with Pyrrolidine and Piperidine Analogs

The four-membered azetidine ring in the target compound possesses a ring strain energy of approximately 25.4–27.7 kcal/mol, which is significantly higher than the five-membered pyrrolidine (~6.3 kcal/mol) or six-membered piperidine (~1.0 kcal/mol) equivalents . This strain energy renders the azetidine ring susceptible to nucleophilic ring-opening under both acidic and enzymatic conditions, a feature that can be exploited in covalent inhibitor design or can represent a stability liability depending on the application context [1]. The N-acylation (benzoyl attachment) partially mitigates ring strain by delocalizing the nitrogen lone pair into the amide bond, but the residual strain remains substantially above that of larger-ring analogs. For procurement, this means that piperidine- or pyrrolidine-based analogs—even with identical aryl substitution—cannot recapitulate the ring-strain-dependent reactivity profile of this azetidine derivative.

Ring-Strain-Driven Reactivity Fragment-Based Drug Design Covalent Inhibitor Design

Purity Benchmarking and Quality Control Documentation: Supplier-Grade Comparisons for Procurement Decision-Making

For the closest commercially available analog—azetidin-1-yl(3-iodophenyl)methanone (CAS 1228778-24-2)—supplier Bidepharm provides a certified purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC spectra . The target compound azetidin-1-yl(3-iodo-2-methylphenyl)methanone is listed by multiple suppliers with typical purity specifications of ≥95% . The availability of comprehensive batch-level QC data varies by supplier; procurement from sources that provide full spectral characterization (¹H NMR, ¹³C NMR, HPLC purity traces) is critical because the regioisomeric impurities (2-iodo-3-methyl or 4-iodo-3-methyl isomers) may co-elute under standard HPLC conditions and require careful NMR discrimination . Researchers should verify that the supplier's QC package includes at minimum ¹H NMR integration confirming the expected methyl singlet (δ ~2.3–2.5 ppm) and aromatic proton pattern consistent with 1,2,3-trisubstitution (three adjacent aromatic protons) as opposed to alternative substitution patterns.

Chemical Procurement Quality Assurance Reproducibility

Cross-Coupling Versatility of the Aryl Iodide Motif: Synthetic Utility Comparison with Bromo and Chloro Analogs

The aryl iodide functionality in the target compound enables a broader range of catalytic cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, Hiyama, Kumada, Negishi, Buchwald-Hartwig amination) with generally faster oxidative addition rates compared to the corresponding aryl bromide or chloride analogs [1]. Literature on 3-iodoazetidine systems demonstrates that palladium-catalyzed Hiyama cross-coupling proceeds in moderate to good yields (30–88%) under mild conditions (Pd(OAc)₂/dppf, dioxane), while comparable bromo-azetidine substrates require more forcing conditions or provide lower yields [2]. For procurement, researchers seeking a versatile late-stage diversification handle should prioritize the iodo compound over bromo or chloro analogs, as the higher reactivity of the C–I bond enables broader substrate scope, lower catalyst loadings, and milder reaction temperatures—all of which are critical for preserving sensitive functional groups in complex molecule synthesis [3].

Synthetic Methodology C–C Bond Formation Medicinal Chemistry Library Synthesis

Ortho-Methyl Steric Effect on Conformational Equilibrium: Comparison with Unsubstituted and Para-Methyl Analogs

The ortho-methyl group at the 2-position of the benzoyl ring introduces restricted rotation around the aryl–carbonyl bond (Ar–CO) due to steric clash with the azetidine ring hydrogens. This atropisomerism, while not leading to isolable rotamers at room temperature, raises the rotational barrier by an estimated 2–4 kcal/mol relative to the unsubstituted N-benzoyl azetidine (azetidin-1-yl(phenyl)methanone, CAS 3420-62-0, MW 161.20) . Computational studies on ortho-substituted benzamides indicate that an ortho-methyl group increases the Ar–CO rotational barrier from ~3–5 kcal/mol (unsubstituted) to ~6–9 kcal/mol, which can manifest as line-broadening in room-temperature ¹H NMR spectra of the azetidine α-methylene protons [1]. This conformational restriction is relevant for target engagement: in protein-ligand co-crystal structures, the preferred torsional angle of the benzoyl group can pre-organize the molecule for binding, reducing the entropic penalty upon complex formation—a feature absent in para-substituted or unsubstituted analogs [2].

Conformational Analysis Molecular Recognition Structure-Based Drug Design

High-Impact Application Scenarios for Azetidin-1-yl(3-iodo-2-methylphenyl)methanone Based on Differentiation Evidence


Late-Stage Diversification in Medicinal Chemistry: Suzuki-Miyaura Library Synthesis Leveraging the Aryl Iodide Handle

The target compound's aryl iodide functionality, combined with the ortho-methyl steric environment, makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling with (hetero)aryl boronic acids/esters to generate focused libraries of ortho-methyl-substituted biaryl azetidine derivatives. As established in Evidence Item 5, the aryl iodide ensures broad substrate scope and mild reaction conditions (room temperature to 60 °C, 1–2 mol% Pd catalyst), while the ortho-methyl group introduces atropisomeric restriction (Evidence Item 6) that can be exploited to generate conformationally constrained ligands with enhanced target selectivity [1]. Researchers can use this compound as a common intermediate to explore diverse biaryl SAR space without re-synthesizing the azetidine-benzoyl core, significantly accelerating hit-to-lead timelines. The documented cross-coupling yields of 30–88% for analogous 3-iodoazetidine systems provide a benchmark for expected library production efficiency .

Conformational Probe for Structure-Activity Relationship Studies: Probing Ortho-Substituent Effects on Target Binding

The ortho-methyl group on the benzoyl ring creates a measurable rotational barrier (Evidence Item 6) that restricts the conformational space accessible to the ligand. This makes the target compound uniquely suited as a 'conformational probe' in SAR campaigns where the torsional angle between the azetidine amide plane and the aryl ring is hypothesized to influence target binding [1]. By comparing the biological activity of the target compound against the unsubstituted analog (CAS 3420-62-0, no rotational restriction) and the para-substituted analog (no ortho effect), researchers can deconvolute the contribution of ligand pre-organization to binding free energy. The enhanced lipophilicity of the target compound (ΔclogP ~+1.3–1.7 vs. unsubstituted analog, Evidence Item 1) also provides a useful probe for assessing lipophilic efficiency (LipE) trends within a congeneric series .

Covalent Probe Design: Exploiting Azetidine Ring Strain for Targeted Covalent Inhibition

The azetidine ring strain of ~25–27 kcal/mol (Evidence Item 3) renders the N-acylated azetidine susceptible to nucleophilic ring-opening under physiological conditions when the amide bond is properly activated or when the ring nitrogen is protonated in acidic microenvironments. This feature can be exploited in the design of targeted covalent inhibitors (TCIs) where the azetidine ring serves as a latent electrophile that is unmasked upon binding to the target protein [1]. The target compound's combination of a strained azetidine warhead with a geometrically defined aryl iodide diversification handle (Evidence Item 5) enables modular construction of covalent probe libraries where both the recognition element (via cross-coupling at iodine) and the electrophilic reactivity (via ring strain) can be independently tuned. Pyrrolidine or piperidine analogs lack the requisite ring strain to function in this capacity .

Radiosynthesis Precursor: Iodine-125/131 Radiolabeling for in vitro and in vivo Distribution Studies

The aryl iodide moiety in the target compound provides a direct precursor for iodine isotopic exchange radiolabeling. The 3-iodo position on the electron-deficient benzoyl ring (activated by the carbonyl electron-withdrawing group) is amenable to copper-mediated or palladium-catalyzed halogen exchange with [¹²⁵I]NaI or [¹³¹I]NaI to generate radiolabeled analogs for tissue distribution, receptor occupancy, and SPECT imaging studies [1]. The ortho-methyl group adjacent to the radiolabel site can influence the in vivo metabolic fate of the radiolabel by sterically shielding the C–I bond from deiodinase enzymes, potentially reducing free iodide background relative to unsubstituted iodoaryl analogs. Literature precedent for 5-[¹²³I]iodo-3-(2-azetidinylmethoxy)pyridine (5-IA) demonstrates the successful application of iodine-radiolabeled azetidine derivatives in nicotinic acetylcholine receptor SPECT imaging .

Quote Request

Request a Quote for Azetidin-1-yl(3-iodo-2-methylphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.